Bisphenol AF

Catalog No.
S575080
CAS No.
1478-61-1
M.F
C15H10F6O2
M. Wt
336.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol AF

CAS Number

1478-61-1

Product Name

Bisphenol AF

IUPAC Name

4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenol

Molecular Formula

C15H10F6O2

Molecular Weight

336.23 g/mol

InChI

InChI=1S/C15H10F6O2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H

InChI Key

ZFVMWEVVKGLCIJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(F)(F)F)C(F)(F)F)O

Solubility

Solubility in water: Negligible

Synonyms

4,4’-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisphenol; 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]di-phenol; 4,4’-[Trifluoro-1-(trifluoromethyl)ethylidene]diphenol; 1,1,1,3,3,3-Hexafluoro-2,2-bis(4-hydroxyphenyl)propane; 2,2-(4-Hydro

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(F)(F)F)C(F)(F)F)O

Application: Crosslinking Agent for Fluoroelastomers

Specific Scientific Field: Materials Science and Polymer Chemistry

Summary: BPAF is commonly used as a crosslinking agent for certain fluoroelastomers. These elastomers are essential in applications requiring high-temperature resistance, chemical stability, and durability. Fluoroelastomers find use in seals, gaskets, O-rings, and other components exposed to aggressive environments.

Experimental Procedures: The crosslinking process involves mixing BPAF with the fluoroelastomer matrix and then subjecting the mixture to heat or radiation. The crosslinking reaction forms strong covalent bonds between polymer chains, enhancing the material’s mechanical properties.

Results: The crosslinked fluoroelastomers exhibit improved resistance to heat, chemicals, and wear. They maintain their elasticity and integrity even at elevated temperatures, making them suitable for aerospace, automotive, and industrial applications .

Application: Monomer for Specialty Polymers

Specific Scientific Field: Polymer Chemistry and Materials Engineering

Summary: BPAF serves as a monomer in the synthesis of various specialty polymers, including polyimides, polyamides, polyesters, and polycarbonate copolymers. These polymers find use in diverse applications due to their unique properties.

Experimental Procedures: Researchers polymerize BPAF with other monomers to create these specialty polymers. The specific synthesis methods vary depending on the desired properties of the final material.

Results: Specialty polymers containing BPAF exhibit characteristics such as high-temperature stability, excellent mechanical strength, and resistance to chemicals. They are used in high-performance composites, electronic materials, gas-permeable membranes, and other advanced applications .

Application: Ecological Risk Assessment

Specific Scientific Field: Environmental Toxicology and Aquatic Ecology

Summary: Recent studies have investigated the toxic effects of BPAF exposure on aquatic organisms. Researchers focused on female marine medaka (Oryzias melastigma) to assess the ecological risks associated with BPAF.

Experimental Procedures: Female marine medaka were exposed to BPAF at a concentration of 188.33 μg/L for 30 days. Various endpoints, including reproductive health, growth, and behavior, were monitored.

Results: The study revealed adverse effects on female marine medaka, highlighting the ecological risks posed by BPAF in aquatic environments .

Bisphenol AF is a fluorinated organic compound and an analogue of bisphenol A, where the two methyl groups are replaced by trifluoromethyl groups. It typically appears as a white to light-gray powder and is recognized for its unique chemical structure, which influences its properties and applications. Bisphenol AF is classified as an endocrine-disrupting chemical, particularly affecting hormonal pathways in biological systems .

Similar to BPA, BPAF might act as an endocrine disruptor by mimicking the hormone estrogen. It can potentially bind to estrogen receptors in cells, affecting various biological processes []. However, the specific mechanism and potency of BPAF's endocrine disrupting activity require further research [].

Toxicity

Studies suggest BPAF might have estrogenic and thyroid hormonal effects similar to BPA, but potentially with greater potency []. More research is needed to determine its complete toxicological profile [].

Bisphenol AF has been shown to interact with estrogen receptors, specifically activating estrogen receptor alpha while having minimal effect on estrogen receptor gamma. This selective binding suggests that bisphenol AF could have distinct biological effects compared to other bisphenols. Studies indicate that it can induce DNA damage, as evidenced by increased levels of γH2AX foci, which are markers for DNA double-strand breaks . The compound also demonstrates cytotoxicity in various cell lines, including liver and breast cancer cells, at certain concentrations .

The primary method for synthesizing bisphenol AF involves the reaction of phenol with hexafluoroacetone in the presence of a catalyst. This reaction can be optimized for yield and purity through variations in temperature, pressure, and catalyst type. Alternative methods may involve using different fluorinated precursors or adjusting the reaction environment to enhance specific properties of the resulting compound .

Bisphenol ATwo methyl groups on the central carbonWidely used in plasticsBisphenol FFormaldehyde derivativeUsed in epoxy resinsBisphenol SSulfonated derivativeUsed as a substitute for BPABisphenol ZCyclohexanone derivativeSpecialty polymersTetramethyl Bisphenol FFour methyl groups on the central carbonHigh-performance polymers

Each of these compounds exhibits varying degrees of endocrine activity and toxicity profiles. Bisphenol AF's unique trifluoromethyl substitution sets it apart from these analogues, influencing its reactivity and biological interactions significantly .

Research has demonstrated that bisphenol AF can significantly affect cellular processes. For instance, it has been shown to increase reactive oxygen species levels and alter intracellular calcium levels in treated cells. These findings suggest potential implications for oxidative stress and cellular signaling pathways associated with endocrine disruption . Furthermore, comparative studies indicate that bisphenol AF may induce more significant cytotoxic effects than other bisphenols like bisphenol A or bisphenol S under similar conditions .

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

Color/Form

White to light gray powde

XLogP3

4.5

Boiling Point

400 °C[NTP; Chemical Information Profile for Bisphenol AF

Density

1.447 gm/cu cm[NTP; Chemical Information Profile for Bisphenol AF

LogP

log Kow = 4.47 (est)

Melting Point

162.0 °C
159- 162 °C

UNII

OH7IX8A37J

GHS Hazard Statements

Aggregated GHS information provided by 210 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 210 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 158 of 210 companies with hazard statement code(s):;
H315 (84.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (14.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (85.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (38.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (14.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (12.66%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (14.56%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (51.27%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (65.82%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Endocrine Disruptors

Mechanism of Action

Endocrine-disrupting chemicals (EDCs) are widely found in the environment. Estrogen-like activity is attributed to EDCs, such as bisphenol A (BPA), bisphenol AF (BPAF), and zearalenone (Zea), but mechanisms of action and diversity of effects are poorly understood. /The researchers/ used in vitro models to evaluate the mechanistic actions of BPA, BPAF, and Zea on estrogen receptor (ER) alpha and ERbeta. /The researchers/ used three human cell lines (Ishikawa, HeLa, and HepG2) representing three cell types to evaluate the estrogen promoter activity of BPA, BPAF, and Zea on ERalpha and ERbeta. Ishikawa/ERa stable cells were used to determine changes in estrogen response element (ERE)-mediated target gene expression or rapid action-mediated effects. The three EDCs showed strong estrogenic activity as agonists for ERalpha in a dose-dependent manner. At lower concentrations, BPA acted as an antagonist for ERalpha in Ishikawa cells and BPAF acted as an antagonist for ERbeta in HeLa cells, whereas Zea was only a partial antagonist for ERalpha. ERE-mediated activation by BPA and BPAF was via the AF-2 function of ERalpha, but Zea activated via both the AF-1 and AF-2 functions. Endogenous ERalpha target genes and rapid signaling via the p44/42 MAPK pathway were activated by BPA, BPAF, and Zea. BPA and BPAF can function as EDCs by acting as cell type-specific agonists (= 10 nM) or antagonists (= 10 nM) for ERalpha and ERbeta. Zea had strong estrogenic activity and activated both the AF-1 and AF-2 functions of ERalpha. In addition, all three compounds induced the rapid action-mediated response for ERalpha.
/The researchers/ report that the mechanisms by which biphenol A (BPA) and two congeners, bisphenol AF and bisphenol C (BPC), bind to and activate estrogen receptors (ER) alpha and beta differ from that used by 17beta-estradiol. /The researchers/ show that bisphenols act as partial agonists of ERs by activating the N-terminal activation function 1 regardless of their effect on the C-terminal activation function 2, which ranges from weak agonism (with BPA) to antagonism (with BPC). Crystallographic analysis of the interaction between bisphenols and ERs reveals two discrete binding modes, reflecting the different activities of compounds on ERs. BPA and 17beta-estradiol bind to ERs in a similar fashion, whereas, with a phenol ring pointing toward the activation helix H12, the orientation of BPC accounts for the marked antagonist character of this compound. Based on structural data, we developed a protocol for in silico evaluation of the interaction between bisphenols and ERs or other members of the nuclear hormone receptor family, such as estrogen-related receptor gamma and androgen receptor, which are two known main targets of bisphenols. ...

Vapor Pressure

5.4X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Impurities

Impurities in Commercial Products: o,p-monoadducts, o,p-bisphenol AF, bis-hexafluoroacetone, trimer, phenol, hydrofluoric acid, and water (technical grade); fluoride, color (APHA), methanol insolubles (at 105 °C), phenol, and water.

Other CAS

1478-61-1

Wikipedia

Bisphenol AF

Methods of Manufacturing

Produced from hexafluoropropanone-2 and phenol as the starting materials. In general, fluorinated bisphenols can be made from the reaction of a phenol and a fluorinated precursor consisting of a fluorinated aldehyde or a fluorinated ketone in the presence of an organic sulfonic acid catalyst.

General Manufacturing Information

Custom compounding of purchased resin
Plastic material and resin manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-: ACTIVE

Clinical Laboratory Methods

In this study, a simple and universal analytical method was developed for the determination of trace BPAF in various tissues and excreta of rats after they were orally dosed. The samples were hydrolyzed with glucuronidase/arylsulfatase followed by ultrasonic extraction with acetonitrile. The crude extract was purified with a mixed-mode anion exchange (Oasis MAX) solid-phase extraction (SPE) cartridge. Separation and quantification was then conducted by ultra-high-pressure liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) in negative ionization mode. The recoveries at three fortification levels in different biological samples were from 71.0% to 102.3% with relative standard deviations no more than 13.2% (n=6). The quantification limits of the method were from 0.5 ug/kg to 3 ug/kg depending on the matrix. This method was successfully applied to the determination of BPAF in tissues, serum, urine and feces of orally dosed rats.

Interactions

Exposure to xenoestrogens occurs against a backdrop to physiological levels of endogenous estrogens. Endogenous estrogen levels vary from low levels in early childhood to high levels during pregnancy and in young women. However, few studies have addressed how xenoestrogens interact with endogenous estrogens. The current study was designed to characterize the individual dose-response curves of estradiol-17beta (E(2)), bisphenol A (BPA), tetrabromo-bisphenol A (TBBPA), and bisphenol AF (BPAF, 4,4'-hexafluoroisopropylidene diphenol) on estrogen-dependent luciferase expression in T47D-KBluc cells and to determine how binary (8 x 8 factorial) and ternary (4 x 4 x 4 factorial) mixtures of an endogenous estrogen (E(2)) interact with BPA and/or BPAF. Log EC(50) and hillslope values with SEs, respectively, for individual compounds were as follows: E(2), -12.10M +/- 0.06071, 0.7702 +/- 0.1739; BPA, -6.679M +/- 0.08505, 1.194 +/- 0.2137; and BPAF, -7.648M +/- 0.05527, 1.273 +/- 0.1739. TBBPA was not evaluated in mixture studies because of its minimally estrogenic response at 3 x10(-5)M and elicited cytotoxicity at higher concentrations. Both the binary mixtures of E(2) with BPA and BPAF and the ternary mixture of E(2), BPA, and BPAF behaved in an additive manner. For binary mixtures, as E(2) concentration increased, higher concentrations of BPA and BPAF were necessary to induce a significant increase in the estrogenic response. Understanding the behavior of mixture interactions of xenoestrogens, like BPA and BPAF, with endogenous estrogens will allow a better assessment of the potential risk associated with exposure to these chemicals, individually or as mixtures.
The estrogenic activities of BPA, BPAF, BPAP, BPF were tested based on recombinant gene yeast assay. Six mixtures were designed based on the result of the test,each of which had an equitoxic ratio ray (EC10 or EC50). The EC50 values are 6.81 x 10(-6) mol x L(-1), 7.44 x 10(-7) mol x L(-1), 1.43 x 10(-5) mol x L(-1), 7.52 x 10(-6) mol x L(-1) for BPA, BPAF, BPAP and BPF respectively,which reveals that the estrogenic activities order among the four bisphenols was BPAF> BPA> BPF> BPAP. The experiment shows that when BPA mixes with BPAF, BPAP and BPF in different ratios individually, different combination effects are produced. It reveals that the combined ratios of the components may affect the combined effect. The dose addition model and the independent action model are used to identify the combined effect. They are testified to be more intuitionistic and more comprehensive than other joint effect indices.

Dates

Modify: 2023-08-15

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